1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethanol
Description
Properties
Molecular Formula |
C4H6BrN3O |
|---|---|
Molecular Weight |
192.01 g/mol |
IUPAC Name |
1-(3-bromo-1H-1,2,4-triazol-5-yl)ethanol |
InChI |
InChI=1S/C4H6BrN3O/c1-2(9)3-6-4(5)8-7-3/h2,9H,1H3,(H,6,7,8) |
InChI Key |
BXCINYHOJAMFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)Br)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to 1,2,4-Triazole Derivatives
Formation of 1,2,4-Triazole Core
The synthesis of 1,2,4-triazole derivatives typically begins with the formation of the heterocyclic core. Several methods have been reported for constructing the 1,2,4-triazole skeleton, which can be subsequently functionalized to obtain the target compound.
Synthesis from Amidrazones
One of the most common approaches to construct 1,2,4-triazoles involves the use of amidrazones as key intermediates. In this method, amidrazones undergo cyclization to form the triazole ring system. The general reaction scheme is illustrated below:
- Formation of amidrazones from hydrazides and imidates
- Cyclization of amidrazones to form 1,2,4-triazole ring
Synthesis from Amidines
Amidines serve as effective precursors for the synthesis of 1,2,4-triazole derivatives. As described in search result, "In 2011, a general method had been developed via one-pot, two-step process for the production of 1,3,5-trisubstituted-1,2,4-triazole with excellent yield (up to 90%). The sequence started with the in situ formation of amide from carboxylic acid and amidine. Aniline further reacted with monosubstituted hydrazine and cyclized to trisubstituted triazole".
Synthesis from Hydrazides
Hydrazides represent another important class of starting materials for the preparation of 1,2,4-triazoles. The process typically involves:
- Reaction of a carboxylic acid ester with hydrazine to form hydrazides
- Condensation with isothiocyanates to form thiosemicarbazides
- Base-catalyzed cyclization to yield 1,2,4-triazoles
As described in search result, "The substituted ethyl acetate was prepared by reacting 4,6-dimethyl-pyrimidine-2-thiol with bromoethyl acetate in the presence of sodium acetate as a base in ethanol. Subsequent reaction of ester with excess hydrazine monohydrate yielded acyl hydrazide. Condensation of the latter with various substituted aromatic or aliphatic isothiocyanates in ethanol, followed by base-catalysed cyclization, resulted in the formation of substituted 1,2,4-triazoles".
Bromination Methods for 1,2,4-Triazoles
Direct Bromination Approaches
Molecular Bromine Method
A straightforward approach for brominating 1,2,4-triazoles involves the use of molecular bromine. Based on search result, a similar reaction was reported where "Bromine (1.6 g, 10 mmol) was slowly added to a solution of 1-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone (2.8 g, 10 mmol) in AcOH (30 mL). The mixture was stirred at 80°C for 20 min". This approach can be adapted for the bromination of 3-substituted 1,2,4-triazoles to obtain 5-bromo derivatives.
N-Bromosuccinimide Method
N-Bromosuccinimide (NBS) represents a milder alternative to molecular bromine for the selective bromination of heterocycles. This method offers advantages in terms of selectivity and ease of handling. The reaction typically proceeds in polar solvents such as acetonitrile or DMF.
Slow-Release Brominating Agents
A novel approach for brominating 1,2,4-triazoles involves the use of slow-release brominating agents. According to search result, "The inventors of the present invention have found that in the above-mentioned route proposed by the present invention, as long as the brominating reagent can release bromine sufficiently uniformly and slowly enough in the reaction system, the yield of the reaction can be significantly improved".
Sodium Bromate/Sodium Bromide System
An efficient method for brominating triazoles employs a mixture of sodium bromate and sodium bromide in acidic conditions. As detailed in search result:
"The slow-release brominating agent comprises a mixture of sodium bromate and sodium bromide... the molar ratio of the sodium bromate and the sodium bromide is 1:3-8, preferably 1:4-6, more preferably 1:5; the raw material 3-amino-1,2,4-triazole is 1 equivalent, the amount of sodium bromate is 0.5-0.8 equivalent, and the amount of sodium bromide is 2.5-4.0 equivalent".
This method is particularly advantageous for large-scale synthesis due to improved safety and higher yields.
Potassium Bromate/Potassium Bromide System
Similarly, a mixture of potassium bromate and potassium bromide can serve as a slow-release brominating agent. According to search result, "The mixture of potassium bromate and potassium bromide, these systems can slowly release bromine under acidic conditions, so they can be used as the bromination reagent".
Synthetic Routes for 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethanol
Based on the information gathered from the search results, several potential synthetic routes can be proposed for the preparation of this compound.
Route A: From 3-Substituted 1,2,4-Triazoles
This approach involves the preparation of a 3-substituted 1,2,4-triazole followed by selective bromination at position 5:
- Synthesis of 1-(4H-1,2,4-triazol-3-yl)ethanol
- Selective bromination using NBS or bromine to introduce bromine at position 5
Route B: From 5-Bromo-1,2,4-triazole Derivatives
An alternative approach involves the preparation of 5-bromo-1,2,4-triazole followed by functionalization at position 3:
- Synthesis of 5-bromo-4H-1,2,4-triazole
- Introduction of the ethanol substituent at position 3
Route C: One-Pot Synthesis Approach
A more direct approach involves the construction of the 1,2,4-triazole ring with the ethanol and bromine substituents in place:
- Reaction of an appropriate hydrazide with an isothiocyanate
- Cyclization and simultaneous or subsequent bromination
Route D: Modification of 5-Bromo-3-amino-1,2,4-triazole
As described in search result, 5-bromo-3-amino-1,2,4-triazole can be synthesized with high yield. This compound could serve as a valuable precursor for the target molecule:
- Synthesis of 5-bromo-3-amino-1,2,4-triazole
- Conversion of the amino group to an ethanol substituent through diazotization followed by reaction with acetaldehyde
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent significantly impacts the efficiency of triazole synthesis and bromination reactions. Based on the search results, several solvents have been employed:
| Solvent | Reaction Type | Advantages | Limitations |
|---|---|---|---|
| Ethanol | Triazole formation | Good solubility, environmentally friendly | Less suitable for bromination |
| Acetonitrile | Bromination, triazole formation | High solubility, good temperature control | Higher cost |
| Water | Bromination with slow-release agents | Cost-effective, environmentally friendly, high heat capacity | Limited solubility of organic compounds |
| DMF | Alkylation, triazole formation | Excellent solubility, high boiling point | Difficult to remove, toxicity concerns |
| Acetic acid | Direct bromination | Good medium for electrophilic bromination | Corrosive nature |
Temperature Control
Temperature plays a crucial role in both triazole formation and bromination reactions. As noted in search result:
"The reaction temperature is controlled at 40°C-70°C, preferably 55°C-60°C. The purpose of controlling the temperature is, on the one hand, to control the generation speed of bromine".
For cyclization reactions leading to triazole formation, elevated temperatures (typically 80-150°C) are often required, while bromination reactions may require milder conditions to ensure selectivity.
Catalysts and Additives
Various catalysts and additives can enhance the efficiency of triazole synthesis and bromination:
| Catalyst/Additive | Function | Typical Loading |
|---|---|---|
| Sulfuric acid | Bromination catalyst | 2.5-3.5 equivalents |
| Sodium acetate | Base in triazole formation | 1.0-1.5 equivalents |
| Copper sulfate | Catalyzes triazole formation | 10 mol% |
| Sodium ascorbate | Reducing agent in copper-catalyzed reactions | 20 mol% |
| Potassium carbonate | Base in alkylation reactions | 1.0-2.0 equivalents |
Purification and Characterization
Purification Techniques
Purification of this compound can be achieved through various methods:
Recrystallization
As described in search result, recrystallization can be performed using a mixture of solvents: "Add ethyl acetate to dissolve, filter, concentrate ethyl acetate until there is no fraction, add 1,4-dioxane was heated to 80°C for beating, cooled to 20°C-30°C for filtration".
Column Chromatography
Silica gel column chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) provides an effective method for purifying triazole derivatives.
Extraction Procedures
Liquid-liquid extraction can be employed for initial purification: "Add n-butanol to the filtrate for extraction three times, and concentrate at 55°C-60°C until there is no fraction".
Characterization Methods
Comprehensive characterization of this compound should include:
Spectroscopic Analysis
- NMR Spectroscopy : 1H and 13C NMR are essential for structural confirmation
- IR Spectroscopy : Characteristic peaks for triazole (C=N), hydroxyl group, and C-Br bonds
- Mass Spectrometry : Molecular weight confirmation and fragmentation pattern analysis
Crystallographic Analysis
X-ray crystallography provides definitive structural information, as indicated in search result: "The mean planes of the triazole ring and the benzene ring of the phenacyl group form a dihedral angle of 88.58 (7)°", demonstrating how crystallography can provide detailed structural information.
Elemental Analysis
Elemental analysis should confirm the correct C, H, N percentages for the molecular formula of this compound.
Comparative Analysis of Synthetic Approaches
Yield Comparison
The following table presents a comparison of the potential synthetic routes based on adapted yields from related reactions reported in the search results:
| Synthetic Route | Expected Yield Range | Reaction Steps | Scale-up Potential |
|---|---|---|---|
| Route A | 60-75% | 3-4 | Moderate |
| Route B | 55-70% | 3-4 | Good |
| Route C | 45-60% | 2-3 | Limited |
| Route D | 50-65% | 4-5 | Very good |
Economic and Environmental Considerations
| Approach | Raw Material Cost | Environmental Impact | Waste Generation |
|---|---|---|---|
| Molecular bromine | Low | High (toxic reagent) | Moderate |
| NBS bromination | Moderate | Moderate | Low |
| Slow-release brominating agents | Low | Low | Low to moderate |
| One-pot synthesis | Moderate | Moderate | Low |
Chemical Reactions Analysis
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-(5-bromo-4H-1,2,4-triazol-3-yl)ethanal or 1-(5-bromo-4H-1,2,4-triazol-3-yl)ethanoic acid .
Scientific Research Applications
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. .
Agriculture: Triazoles are used as fungicides and plant growth regulators.
Materials Science: Triazole-based compounds are used in the synthesis of polymers, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal applications, triazole derivatives often inhibit enzymes or receptors by binding to their active sites. For example, triazoles can inhibit cytochrome P450 enzymes by coordinating with the heme iron, leading to the disruption of essential metabolic pathways . The bromine atom and hydroxyl group may enhance the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Key Observations :
- Bromine vs.
- Ethanol vs. Methanol: The ethanol group in the target compound offers greater conformational flexibility than methanol in , which may improve solubility in polar solvents.
Physicochemical Properties
Key Observations :
Key Observations :
- The ethanol group may enhance membrane permeability compared to bulkier substituents.
- Bromine’s electron-withdrawing effect could modulate interaction with biological targets like enzymes or DNA.
Q & A
Q. What are the common synthetic routes for preparing 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethanol?
The compound can be synthesized via nucleophilic substitution or alkylation reactions. A general method involves refluxing a triazole precursor (e.g., 5-bromo-4H-1,2,4-triazole) with sodium in absolute ethanol, followed by reaction with a bromoethanol derivative. For example, analogous protocols use bromoacetophenone or ethyl bromoacetate under reflux for 5–8 hours, with purification via recrystallization (ethanol/water) . Optimization of reaction time, solvent choice (e.g., ethanol vs. isopropanol), and stoichiometry is critical for yield improvement.
Q. How can solubility properties of this compound be determined for formulation studies?
Solubility screening in polar (e.g., water, ethanol, methanol) and non-polar solvents (e.g., DMSO, dioxane) is essential. Ethanol is often preferred due to its low toxicity and accessibility, as demonstrated for structurally similar triazole derivatives . Quantitative solubility can be assessed via gravimetric analysis or UV-Vis spectroscopy, with temperature-controlled experiments to evaluate thermodynamic stability.
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- 1H/13C NMR : Assign peaks for the ethanol moiety (e.g., -CH2-OH at δ ~3.6–4.0 ppm) and triazole protons (δ ~8.0–9.0 ppm) .
- IR Spectroscopy : Identify O-H stretching (~3200–3500 cm⁻¹) and triazole C-N/C-Br vibrations (~1500–1600 cm⁻¹) .
- HPLC/SFC : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced Research Questions
Q. How can contradictory data in reaction yields be resolved during synthesis optimization?
Yield discrepancies often arise from variations in reaction conditions. For instance, sodium ethoxide concentration and reflux duration significantly impact intermediate stability. A systematic Design of Experiments (DoE) approach, varying parameters like temperature (60–100°C), solvent polarity, and catalyst loading, can identify optimal conditions . Conflicting NMR data may require 2D techniques (e.g., HSQC, HMBC) to resolve structural ambiguities .
Q. What strategies mitigate by-product formation during alkylation of the triazole ring?
Competing N- vs. O-alkylation can occur due to the triazole’s tautomeric equilibrium. Selective alkylation is achieved by:
- Pre-forming the sodium salt of the triazole to enhance nucleophilicity at the desired position .
- Using phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency in biphasic systems .
- Monitoring reaction progress via TLC or in-situ FTIR to terminate reactions before side reactions dominate .
Q. How does the bromo substituent influence the compound’s reactivity in downstream applications?
The electron-withdrawing bromo group increases the electrophilicity of adjacent carbon atoms, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura for aryl functionalization) or nucleophilic aromatic substitution. Comparative studies with non-brominated analogs show enhanced stability but reduced solubility in aqueous media, requiring tailored formulation strategies .
Q. What crystallographic tools are recommended for resolving structural ambiguities?
- X-ray crystallography : Use SHELX programs for structure refinement, particularly for resolving tautomerism in the triazole ring .
- ORTEP-3 : Visualize thermal ellipsoids and hydrogen-bonding networks to confirm molecular packing .
- WinGX : Integrate data processing and visualization for small-molecule crystallography .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data?
Variability in antimicrobial or antitumor assays may stem from differences in:
- Test strains/cell lines : Standardize using ATCC-certified cultures.
- Solvent carriers : DMSO vs. ethanol can affect compound bioavailability .
- Dosage protocols : Compare IC50 values under consistent exposure times (e.g., 24h vs. 48h). Meta-analyses of structure-activity relationships (SAR) can clarify the role of the bromoethanol moiety .
Methodological Tables
Table 1. Key Synthetic Parameters and Yields for Analogous Triazole Derivatives
| Reaction Condition | Yield Range | Key Reference |
|---|---|---|
| Na/EtOH, bromoacetophenone | 61–72% | |
| Ethyl bromoacetate, 8h reflux | 69–82% | |
| Recrystallization (EtOH:H2O) | Purity >95% |
Table 2. Solubility Profile of Triazole Derivatives in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Ethanol | >50 | Preferred for formulations |
| DMSO | >100 | High solubility, cytotoxic |
| Water | <1 | Requires co-solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
